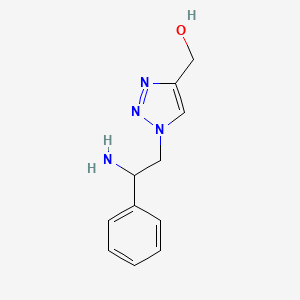

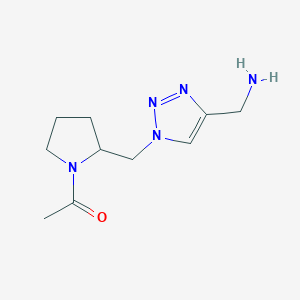

(1-(2-amino-2-phenylethyl)-1H-1,2,3-triazol-4-yl)methanol

Vue d'ensemble

Description

The compound is a derivative of methanol where the hydrogen atom is replaced by a 1-(2-amino-2-phenylethyl)-1H-1,2,3-triazol-4-yl group. This suggests that it might have properties similar to those of methanol, but the presence of the phenylethyl and triazolyl groups could significantly alter its chemical behavior .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole with methanol or a methanol derivative. The exact method would depend on the specific reactivity of the starting materials .Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a triazole ring attached to a phenylethyl group and a methanol group. The presence of nitrogen in the triazole ring and the phenylethyl group could result in interesting electronic properties .Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the presence of the triazole ring suggests that it might participate in reactions typical of heterocycles. Additionally, the amino group in the phenylethyl moiety could act as a nucleophile in certain reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the polar methanol group and the aromatic phenylethyl group. It’s likely to be a solid at room temperature, and its solubility would depend on the specific interplay of these polar and nonpolar groups .Applications De Recherche Scientifique

Amino-1,2,4-triazoles Applications

Amino-1,2,4-triazoles are vital raw materials in the fine organic synthesis industry, playing a significant role in producing pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their derivatives, particularly 3- and 4-substituted amino-1,2,4-triazoles, have long been used in manufacturing agricultural products like plant protection agents, including various insecticides and fungicides, and in medical formulations for drugs with antimicrobial and cardioprotective effects (Nazarov et al., 2021).

Methanol Applications

Methanol, on the other hand, is an abundant resource with applications in energy recovery systems and as a feedstock for producing other chemicals. It serves as a carbon source for methanotrophs, bacteria that can convert methane into valuable bioproducts like single-cell protein, biopolymers, and biofuels, showcasing the potential of methanol in biotechnological applications and sustainable chemical production (Strong et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[1-(2-amino-2-phenylethyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-11(9-4-2-1-3-5-9)7-15-6-10(8-16)13-14-15/h1-6,11,16H,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABXGXPCGSEDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=C(N=N2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

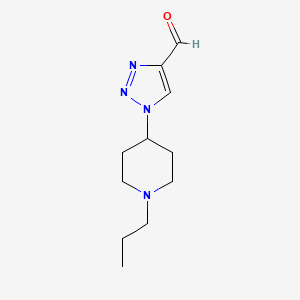

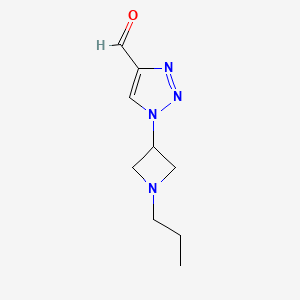

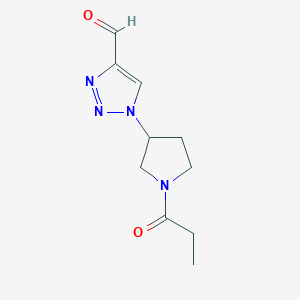

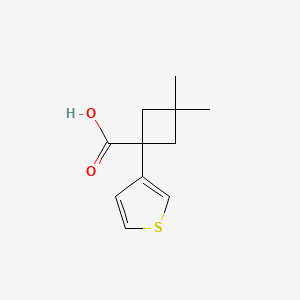

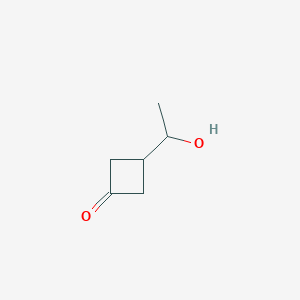

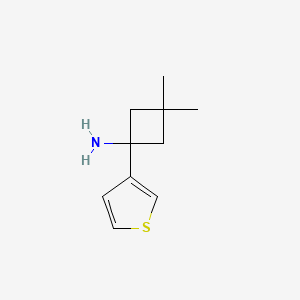

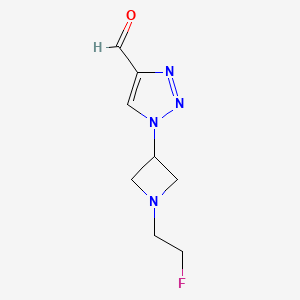

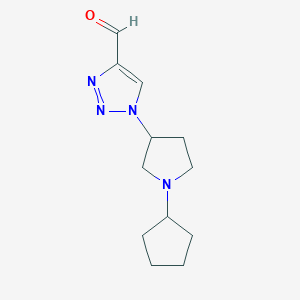

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane](/img/structure/B1492622.png)

![4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492634.png)